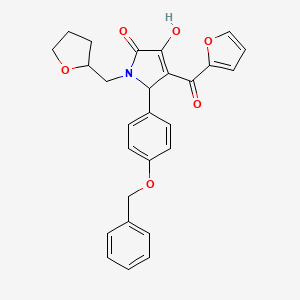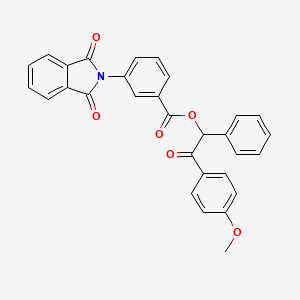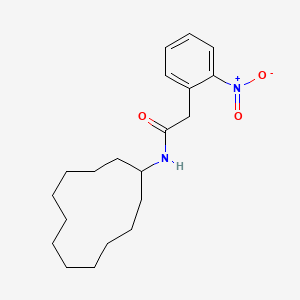![molecular formula C17H23BrClNO5 B4043778 1-[2-(4-Bromo-2-chlorophenoxy)ethyl]-3,5-dimethylpiperidine;oxalic acid](/img/structure/B4043778.png)
1-[2-(4-Bromo-2-chlorophenoxy)ethyl]-3,5-dimethylpiperidine;oxalic acid
Overview
Description
1-[2-(4-Bromo-2-chlorophenoxy)ethyl]-3,5-dimethylpiperidine;oxalic acid is a complex organic compound with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Bromo-2-chlorophenoxy)ethyl]-3,5-dimethylpiperidine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-bromo-2-chlorophenol with ethylene oxide to form 2-(4-bromo-2-chlorophenoxy)ethanol. This intermediate is then reacted with 3,5-dimethylpiperidine under controlled conditions to yield the final product. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Bromo-2-chlorophenoxy)ethyl]-3,5-dimethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the bromo and chloro groups to their respective hydrogenated forms.
Substitution: Nucleophilic substitution reactions can occur, where the bromo or chloro groups are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide or thiourea in polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dehalogenated products.
Substitution: Formation of azido or thiol-substituted derivatives.
Scientific Research Applications
1-[2-(4-Bromo-2-chlorophenoxy)ethyl]-3,5-dimethylpiperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(4-Bromo-2-chlorophenoxy)ethyl]-3,5-dimethylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate signal transduction pathways involved in inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromo-2-chlorophenoxy)ethanol: An intermediate in the synthesis of the target compound.
4-(2-Bromo-4-chlorophenoxy)butanoic acid: A structurally similar compound with different functional groups.
2-(2-Bromo-1-(2-chloro-4-(4-chlorophenoxy)phenyl)ethyl)-4-methyl-1,3-dioxolane: Another related compound with a dioxolane ring.
Uniqueness
1-[2-(4-Bromo-2-chlorophenoxy)ethyl]-3,5-dimethylpiperidine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its combination of bromo and chloro substituents, along with the piperidine backbone, makes it a valuable compound for various research applications .
Properties
IUPAC Name |
1-[2-(4-bromo-2-chlorophenoxy)ethyl]-3,5-dimethylpiperidine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrClNO.C2H2O4/c1-11-7-12(2)10-18(9-11)5-6-19-15-4-3-13(16)8-14(15)17;3-1(4)2(5)6/h3-4,8,11-12H,5-7,9-10H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPALWNRJHYDPGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CCOC2=C(C=C(C=C2)Br)Cl)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(2-butan-2-ylphenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid](/img/structure/B4043707.png)

![3-methyl-1-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperidine](/img/structure/B4043714.png)


![4-[4-(4-Bromo-2,6-dimethylphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4043733.png)
![1-[2-(4-Chloro-3-ethylphenoxy)ethyl]-3-methylpiperidine;oxalic acid](/img/structure/B4043743.png)
![N-[2-(2,5-dichlorophenoxy)ethyl]butan-2-amine;oxalic acid](/img/structure/B4043764.png)
![1-(methoxymethyl)-N-[1-(3-methylpyridin-2-yl)propan-2-yl]cyclobutane-1-carboxamide](/img/structure/B4043770.png)
![4-[2-(4-fluorophenoxy)ethyl]-2,6-dimethylmorpholine oxalate](/img/structure/B4043792.png)
amino]ethanol](/img/structure/B4043798.png)

![4-[4-(4-Bromo-2-chlorophenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4043810.png)
